molecular formula C22H22O6 B11652060 propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B11652060
M. Wt: 382.4 g/mol
InChI Key: BETGBLHFKZYXKK-UHFFFAOYSA-N
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Description

Propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is an organic compound with a complex structure that includes a chromenone core and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common method starts with the preparation of the chromenone core, which can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone. The resulting chromenone intermediate is then reacted with 3-methylphenol to introduce the phenoxy group.

The final step involves esterification of the chromenone derivative with propanoic acid or its derivatives under acidic or basic conditions to form the propanoate ester. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the chromenone core to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
  • Propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Uniqueness

Propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to the specific positioning of the methyl group on the phenoxy ring. This structural feature can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

propyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C22H22O6/c1-4-10-25-22(24)15(3)27-17-8-9-18-19(12-17)26-13-20(21(18)23)28-16-7-5-6-14(2)11-16/h5-9,11-13,15H,4,10H2,1-3H3

InChI Key

BETGBLHFKZYXKK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C

Origin of Product

United States

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